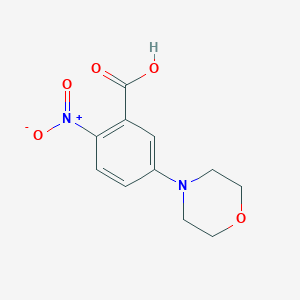

5-(Morpholin-4-yl)-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(15)9-7-8(1-2-10(9)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZSNFZNVCUXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427709 | |

| Record name | 5-(Morpholin-4-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153437-51-5 | |

| Record name | 5-(4-Morpholinyl)-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153437-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Morpholin-4-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Morpholin-4-yl)-2-nitrobenzoic Acid: Synthesis, Properties, and Potential Applications

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sufficiently detailed and specific public information to generate an in-depth technical guide on 5-(Morpholin-4-yl)-2-nitrobenzoic acid is not available at this time. While general principles and data from closely related isomers and analogous compounds can provide some insights, a comprehensive and validated guide on this specific molecule cannot be constructed without dedicated experimental data. This document, therefore, outlines a theoretical and predictive framework based on available chemical literature for related substances.

Introduction

5-(Morpholin-4-yl)-2-nitrobenzoic acid is a heterocyclic organic compound that belongs to the family of nitrobenzoic acids. Its structure incorporates a benzoic acid core, a nitro group at the 2-position, and a morpholine ring attached at the 5-position. The presence of the morpholine moiety, a common pharmacophore in medicinal chemistry, suggests potential biological activity. Nitroaromatic compounds are also known to be versatile intermediates in organic synthesis and can exhibit a range of biological effects. This guide aims to provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and a discussion of the potential, yet unconfirmed, biological activities of this compound, with a focus on its possible role as a PARP (Poly (ADP-ribose) polymerase) inhibitor.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₁₁H₁₂N₂O₅ | Based on its chemical structure. |

| Molecular Weight | 252.23 g/mol | Calculated from the molecular formula. The isomer 2-Morpholin-4-yl-5-nitro-benzoic acid has a reported molecular weight of 252.22.[1] |

| Appearance | Pale yellow to yellow crystalline solid | Nitroaromatic compounds are often colored. 2-Nitrobenzoic acid is described as yellowish-white crystals.[2] |

| Melting Point | Expected to be in the range of 200-250 °C | The melting point of 4-nitrobenzoic acid is 237-240 °C.[3] Isomeric variations and the addition of the morpholine group will influence this value. |

| Solubility | Likely sparingly soluble in water, but soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Benzoic acid and its derivatives generally show limited water solubility, which is further influenced by the nitro and morpholine groups.[4] |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4. | The electron-withdrawing nitro group will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

Synthesis of 5-(Morpholin-4-yl)-2-nitrobenzoic Acid

A definitive, peer-reviewed synthesis protocol for 5-(Morpholin-4-yl)-2-nitrobenzoic acid is not currently published. However, a highly probable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

Logical Framework for Synthesis

The presence of a strongly electron-withdrawing nitro group at the 2-position of the benzoic acid ring activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group. Therefore, a suitable starting material would be a 5-halo-2-nitrobenzoic acid, such as 5-chloro-2-nitrobenzoic acid. The halogen at the 5-position serves as a good leaving group, which can be displaced by the secondary amine of morpholine.

Caption: Plausible synthetic workflow for 5-(Morpholin-4-yl)-2-nitrobenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of the related isomer, 4-(morpholin-4-yl)-3-nitrobenzoic acid, and would require optimization for the target compound.[2]

Materials:

-

5-Chloro-2-nitrobenzoic acid

-

Morpholine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO) or n-Butanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as DMSO or n-butanol.

-

Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the solution, followed by the addition of morpholine (2-3 equivalents).

-

Reaction: Heat the reaction mixture to a temperature between 100-160 °C and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Microwave-assisted heating could potentially shorten the reaction time significantly.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product and neutralize any remaining base.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Characterization: The structure of the synthesized 5-(Morpholin-4-yl)-2-nitrobenzoic acid would be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons on the benzoic acid ring, and protons from the morpholine ring.

-

¹³C NMR: Would show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the morpholine ring.[5]

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the identity of the compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for 5-(Morpholin-4-yl)-2-nitrobenzoic acid has been found, its structural motifs suggest several areas of potential interest for researchers.

Anticipated Role as a PARP Inhibitor

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[6] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6]

The rationale for investigating 5-(Morpholin-4-yl)-2-nitrobenzoic acid as a potential PARP inhibitor is based on the structures of known PARP inhibitors, which often contain aromatic and heterocyclic moieties that can interact with the nicotinamide binding pocket of the PARP enzyme.

Caption: Hypothetical mechanism of action of 5-(Morpholin-4-yl)-2-nitrobenzoic acid as a PARP1 inhibitor.

Potential Antimicrobial and Anticancer Activities

Numerous compounds containing a morpholine ring have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2] The nitro group in the structure can also contribute to biological activity.

-

Antimicrobial Activity: Derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide have been synthesized and evaluated for their antibacterial activity. Some of these compounds showed promising results against various bacterial strains.[2] It is plausible that 5-(Morpholin-4-yl)-2-nitrobenzoic acid could also exhibit antimicrobial properties.

-

Anticancer Activity: Various morpholine derivatives have been investigated for their cytotoxic effects against different cancer cell lines. For instance, some 2-morpholino-4-anilinoquinoline compounds have shown potent anticancer activity against the HepG2 cell line with IC₅₀ values in the low micromolar range.[7]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of 5-(Morpholin-4-yl)-2-nitrobenzoic acid, a series of in vitro assays would be necessary.

PARP Inhibition Assay (Fluorometric)

This assay would quantify the ability of the compound to inhibit the activity of the PARP enzyme.

Workflow:

Caption: A typical workflow for a PARP inhibition assay.

Cell Viability (MTT) Assay

This assay would determine the cytotoxic effects of the compound on cancer cell lines.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., BRCA-deficient breast cancer cell line like HCC1937) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-(Morpholin-4-yl)-2-nitrobenzoic acid for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

5-(Morpholin-4-yl)-2-nitrobenzoic acid is a compound of interest due to its structural features that are commonly found in biologically active molecules. While specific experimental data is currently lacking in the public domain, this guide provides a theoretical framework for its synthesis, predicted properties, and potential therapeutic applications, particularly as a PARP inhibitor. The proposed synthetic route via nucleophilic aromatic substitution is chemically sound and provides a clear path for its preparation. Further experimental validation of its synthesis, characterization, and biological activities is crucial to unlock the full potential of this molecule in the fields of medicinal chemistry and drug discovery.

References

-

Nowak, M., et al. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 26(16), 4937. [Link]

-

PubChem. (n.d.). 2-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 13(5), 3236-3246. [Link]

-

Gao, Y., et al. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 65(4), 1846-1855. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 200. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrobenzoic acid , Melting point standard , 62-23-7 - CookeChem [cookechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity, Mechanisms, and Evaluation of Morpholine Derivatives

Introduction: The Understated Power of a Simple Ring

In the vast lexicon of heterocyclic chemistry, few structures offer the blend of simplicity, versatility, and potent bioactivity as the morpholine ring. This unassuming six-membered heterocycle, containing both a secondary amine and an ether functional group, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—a pKa that enhances aqueous solubility and a flexible chair-like conformation—make it an exemplary "privileged scaffold".[1] This means the morpholine core is not merely a passive linker but an active contributor to a molecule's overall pharmacological profile, capable of enhancing potency, modulating pharmacokinetics, and bestowing desirable drug-like properties.[2]

This guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action and the practical experimental protocols used to validate them. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate why this scaffold is featured in numerous approved drugs and continues to be a focal point of intensive research.[2][3]

Section 1: Anticancer Activity - Targeting Uncontrolled Growth

The fight against cancer is a primary arena where morpholine derivatives have shown significant promise. Their ability to interact with key proteins in oncogenic signaling pathways makes them valuable tools for developing targeted therapies.[1]

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A frequently deregulated cascade in human cancers is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is critical for cell proliferation, growth, and survival.[4][5] Many morpholine-containing compounds have been developed as potent inhibitors of this pathway.[4]

-

The Role of Morpholine: The oxygen atom of the morpholine ring is crucial for its inhibitory activity. It often forms a key hydrogen bond with a hinge region residue (e.g., Val882 in PI3Kγ) in the ATP-binding pocket of these kinases.[1] This interaction anchors the inhibitor, preventing the binding of ATP and halting the phosphorylation cascade that would otherwise promote tumor growth.[6] Clinically relevant drugs like Gefitinib (Iressa) , which contains a morpholine moiety, exert their anticancer effects by inhibiting the EGFR tyrosine kinase, which in turn blocks downstream signaling through pathways including PI3K/Akt/mTOR.[7][8] Dual PI3K/mTOR inhibitors containing a morpholino-triazine scaffold have also proven to be powerful modulators of this pathway.[3]

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and how morpholine-based inhibitors intervene.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate greater potency.

| Compound Class | Cancer Cell Line | Target/Pathway | IC₅₀ (µM) | Reference |

| Quinazoline Derivative (AK-3) | A549 (Lung) | Cytotoxic | 1.89 | [8] |

| Quinazoline Derivative (AK-3) | MCF-7 (Breast) | Cytotoxic | 2.01 | [8] |

| Quinazoline Derivative (AK-10) | SH-SY5Y (Neuroblastoma) | Cytotoxic | 1.95 | [8] |

| Benzamide Derivative | HCT-116 (Colon) | PI3K/Akt/mTOR | <4 | [9] |

| Benzamide Derivative | MCF-7 (Breast) | PI3K/Akt/mTOR | <4 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, which is crucial for screening anticancer compounds.[10] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into an insoluble purple formazan product.[1][10] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]

-

Causality: This initial incubation allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and responsive for the experiment.

-

-

Compound Treatment: Prepare serial dilutions of the morpholine derivative compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

-

Causality: The incubation time is chosen based on the cell line's doubling time and the expected mechanism of the compound (e.g., induction of apoptosis may require longer incubation).

-

-

MTT Addition: Add 10-50 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[9][12]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[10] During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]

-

Causality: The formazan crystals are insoluble in aqueous medium. A solvent like DMSO is required to dissolve them, creating a homogenous colored solution suitable for spectrophotometric measurement.

-

-

Data Acquisition: Gently shake the plate to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

Section 2: Antimicrobial Activity - A Defense Against Pathogens

The rise of multidrug-resistant bacteria has created an urgent need for novel antibiotics. Morpholine derivatives have emerged as a promising class of antimicrobial agents, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[13][14]

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

A key target for morpholine-based antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. The approved antibiotic Linezolid , an oxazolidinone containing a morpholine ring, functions by this mechanism.[15]

-

The Role of Morpholine: Linezolid binds to the 23S rRNA component of the 50S ribosomal subunit.[15] This binding action physically obstructs the formation of a functional 70S initiation complex, which is the crucial first step in translating mRNA into protein.[13][15] By preventing this complex from forming, Linezolid effectively halts protein synthesis, leading to a bacteriostatic effect (inhibiting growth and replication).[15] This mechanism is distinct from many other antibiotic classes, making it effective against bacteria that have developed resistance to other drugs.[13]

The following workflow illustrates the process of bacterial protein synthesis and the specific inhibitory action of Linezolid.

Sources

- 1. protocols.io [protocols.io]

- 2. microbeonline.com [microbeonline.com]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PLC and PI3K pathways are important in the inhibition of EGF-induced cell migration by gefitinib ('Iressa', ZD1839) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. What is the mechanism of Linezolid? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Morpholin-4-yl-5-nitro-benzoic acid (CAS 4036-83-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Morpholin-4-yl-5-nitro-benzoic acid (CAS 4036-83-3), a heterocyclic building block with significant potential in medicinal chemistry. While direct extensive research on this specific molecule is emerging, this document synthesizes available data, draws logical inferences from structurally related compounds, and presents detailed theoretical frameworks for its synthesis, characterization, and potential biological applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar chemical entities. By detailing plausible synthetic routes, analytical methodologies, and hypothesizing mechanisms of action based on established principles of medicinal chemistry, this paper aims to catalyze further investigation into this promising compound.

Introduction: The Emerging Potential of Morpholinobenzoic Acids

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] When incorporated into a benzoic acid framework, particularly with the addition of a nitro group, a molecule with intriguing electronic and biological properties emerges. 2-Morpholin-4-yl-5-nitro-benzoic acid sits at the intersection of these key chemical features, suggesting its potential as a versatile intermediate and a candidate for biological screening.

The presence of the nitroaromatic group is of particular interest, as this class of compounds is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2] The mechanism often involves the bioreduction of the nitro group within target cells, leading to the generation of cytotoxic reactive nitrogen species.[3] Furthermore, the substitution pattern on the benzoic acid ring can significantly influence the molecule's activity. This guide will delve into the specifics of the 2-morpholino and 5-nitro substitution, providing a scientific rationale for its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Morpholin-4-yl-5-nitro-benzoic acid is fundamental to its application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 4036-83-3 | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₅ | [4] |

| Molecular Weight | 252.22 g/mol | [4] |

| IUPAC Name | 2-(morpholin-4-yl)-5-nitrobenzoic acid | [5] |

| Alternate Names | 2-Morpholino-5-nitrobenzoic acid | [4] |

| Purity | ≥95% (commercially available) | [4] |

Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of 2-Morpholin-4-yl-5-nitro-benzoic acid is not abundant, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous reactions. The proposed synthesis involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

The synthesis of the target compound can be achieved by reacting 2-bromo-5-nitrobenzoic acid with morpholine. This reaction is a classic example of a nucleophilic aromatic substitution, where the morpholine acts as the nucleophile, displacing the bromide on the aromatic ring. The nitro group at the 5-position activates the ring towards nucleophilic attack, facilitating the reaction.

Caption: Proposed synthesis of 2-Morpholin-4-yl-5-nitro-benzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a guideline based on similar reported syntheses and should be optimized for best results.

Materials:

-

2-Bromo-5-nitrobenzoic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromo-5-nitrobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents) and morpholine (1.5-2 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with HCl to a pH of 2-3 to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) can be performed.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the morpholine protons, and the carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present, such as the carboxylic acid C=O and O-H stretches, the nitro N-O stretches, and the C-N and C-O stretches of the morpholine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a good starting point for method development.[6]

Potential Biological Activities and Therapeutic Applications

Based on the structural features of 2-Morpholin-4-yl-5-nitro-benzoic acid and data from related compounds, several potential biological activities can be postulated.

Antimicrobial Activity

Nitroaromatic compounds have a well-documented history as antimicrobial agents.[2] The antibacterial activity of 2-chloro-5-nitrobenzoic acid derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria.[7][8] This suggests that 2-Morpholin-4-yl-5-nitro-benzoic acid could also possess antibacterial properties.

Hypothesized Mechanism of Antimicrobial Action:

The antimicrobial activity of nitroaromatic compounds is often attributed to the reductive activation of the nitro group by bacterial nitroreductases.[3] This process generates reactive nitrogen species that can induce cellular damage and lead to bacterial cell death.

Caption: Hypothesized mechanism of antimicrobial action.

Anticancer Activity

The morpholine scaffold is present in several approved anticancer drugs.[9] Furthermore, benzoic acid derivatives have been explored as potential anticancer agents.[10] A study on 2-morpholino-4-anilinoquinoline derivatives showed potent anticancer activity against the HepG2 cell line, causing cell cycle arrest.[9] While the substitution pattern is different, this provides a rationale for investigating the anticancer potential of 2-Morpholin-4-yl-5-nitro-benzoic acid.

Potential Molecular Targets:

The specific molecular targets would need to be elucidated through experimental studies. However, based on the activity of similar compounds, potential targets could include protein kinases, which are often dysregulated in cancer.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro experiments are necessary.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria.

Protocol:

-

Prepare a stock solution of 2-Morpholin-4-yl-5-nitro-benzoic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing bacterial growth medium.

-

Inoculate the wells with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

-

To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol (MTT Assay):

-

Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Morpholin-4-yl-5-nitro-benzoic acid for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

2-Morpholin-4-yl-5-nitro-benzoic acid is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structural motifs suggest a high probability of exhibiting interesting biological activities, particularly as an antimicrobial or anticancer agent. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and biological evaluation.

Future research should focus on the practical execution of the proposed synthetic and analytical protocols to obtain a well-characterized sample of the compound. Subsequent in-depth biological screening against a wide range of bacterial strains and cancer cell lines is warranted. Mechanistic studies to elucidate the precise mode of action and identify the molecular targets will be crucial for any future drug development efforts. The insights gained from such studies will not only shed light on the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of morpholinobenzoic acid derivatives.

References

-

PubChem. 2-(Morpholin-4-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. National Center for Biotechnology Information. [Link]

-

Al-Qaisi, A., Jarrar, M., & Al-Qirim, T. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. [Link]

- CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link]

- Emerson, W. S., & Heimsch, R. A. (1954). U.S. Patent No. 2,695,311. Washington, DC: U.S.

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

- Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof.

-

Al-Douh, M. H., Al-Nuri, M. A., & Al-Zoubi, R. M. (2020). Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

4-Nitrobenzoic acid. SIELC Technologies. [Link]

-

Benzoic acid, 4-nitro-. NIST WebBook. [Link]

-

2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Morpholinyl Nitrobenzoic Acids

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholinyl nitrobenzoic acid scaffold represents a class of compounds with nascent yet intriguing biological potential. Preliminary studies have indicated that derivatives of this core structure possess antimicrobial properties, yet a comprehensive understanding of their mechanism of action remains elusive. This technical guide eschews a conventional review format. Instead, it provides a strategic framework and detailed experimental methodologies for the systematic elucidation of the molecular targets and signaling pathways modulated by morpholinyl nitrobenzoic acids. We will synthesize established principles of drug discovery with field-proven insights to propose a self-validating research program. This document is intended to serve as a practical roadmap for researchers aiming to characterize this promising, yet enigmatic, class of small molecules.

Introduction: The Current Landscape

The chemical architecture of morpholinyl nitrobenzoic acids, characterized by a nitro-substituted benzene ring linked to a morpholine moiety and a carboxylic acid group, suggests a rich potential for biological activity. The electron-withdrawing nature of the nitro group and the established bioactivity of the morpholine ring are common features in various pharmacologically active agents.[1][2]

To date, the most direct biological insight into this class of compounds comes from research on derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide.[3][4] These studies have demonstrated that certain derivatives, particularly semicarbazides, exhibit notable antibacterial activity against Gram-positive bacteria, with the most active compound showing a minimum inhibitory concentration (MIC) of 3.91 µg/mL against Enterococcus faecalis.[3][4] However, the parent morpholinyl nitrobenzoic acid was not the primary focus, and the underlying mechanism of this antimicrobial action was not investigated.[3] This leaves a significant knowledge gap regarding the cellular targets and pathways affected by this core scaffold.

A Postulated Mechanism of Action: The Nitroaromatic Paradigm

Drawing from the broader pharmacology of nitroaromatic compounds, we can formulate a primary hypothesis for the mechanism of action of morpholinyl nitrobenzoic acids.[1][5][6] Many nitroaromatic drugs function as prodrugs, which are inactive until they undergo metabolic activation within the target cell or organism.[6][7] This activation typically involves the enzymatic reduction of the nitro group (-NO₂) to form highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives, as well as reactive oxygen and nitrogen species (ROS/RNS).[6][7]

These reactive species can then exert a variety of cytotoxic effects, including:

-

Covalent modification of proteins and nucleic acids.

-

Induction of oxidative and nitrosative stress.

-

Disruption of critical metabolic pathways.

This bioreductive activation is a central element in the antimicrobial and cytotoxic effects of many established nitroaromatic drugs.[1][5]

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action for morpholinyl nitrobenzoic acids.

A Strategic Framework for Mechanism of Action Elucidation

To systematically investigate the mechanism of action, a multi-pronged approach is necessary. This framework is designed to first identify the direct molecular targets of the compound and then to characterize the downstream cellular consequences of target engagement.

Experimental Workflow for MOA Elucidation

Caption: A phased experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

The following protocols are foundational to the proposed research program. They are designed to be self-validating, with each step providing data that informs the next.

Phase 1: Unbiased Target Identification

The initial goal is to identify the cellular proteins that physically interact with the morpholinyl nitrobenzoic acid.

Protocol 1: Affinity Purification followed by Mass Spectrometry (AP-MS)

This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.[8][9]

-

Rationale: By immobilizing the compound on a solid support, we can isolate its binding partners from the complex mixture of cellular proteins. Mass spectrometry then provides an unbiased identification of these proteins.

-

Methodology:

-

Probe Synthesis: Synthesize a derivative of the morpholinyl nitrobenzoic acid with a linker arm terminating in a reactive group (e.g., an alkyne or an amine). This linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimally interfere with biological activity.

-

Immobilization: Covalently attach the synthesized probe to an affinity resin (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a native protein lysate from the target cells (e.g., Enterococcus faecalis or a relevant human cell line).

-

Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding. As a negative control, incubate the lysate with beads that have not been conjugated to the compound.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands that are unique to the compound-conjugated beads using mass spectrometry (LC-MS/MS).

-

Phase 2: Target Validation and Pathway Analysis

Once potential targets are identified, it is crucial to validate these interactions and begin to map the downstream signaling consequences.

Protocol 2: Enzyme Inhibition Assays

If a putative target is an enzyme, its activity can be directly measured in the presence of the compound.

-

Rationale: This biochemical assay provides direct evidence of a functional interaction between the compound and the target protein.

-

Methodology:

-

Recombinant Protein Expression: Express and purify the candidate target protein.

-

Activity Assay: Establish a robust in vitro assay to measure the enzymatic activity of the purified protein (e.g., a colorimetric or fluorometric assay).

-

Inhibition Curve: Measure the enzyme's activity across a range of morpholinyl nitrobenzoic acid concentrations to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Kinetic Analysis: Perform enzyme kinetic studies (e.g., by varying substrate concentration) in the presence and absence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Protocol 3: Signaling Pathway Reporter Assays

These assays measure the activity of specific signaling pathways by quantifying the expression of a reporter gene (e.g., luciferase or GFP) under the control of a pathway-responsive promoter.[10][11]

-

Rationale: This allows for the rapid screening of multiple key signaling pathways (e.g., NF-κB, MAPK, Akt) to identify those that are modulated by the compound.[12]

-

Methodology:

-

Cell Line Selection: Choose a cell line that is stably or transiently transfected with the desired reporter constructs.

-

Compound Treatment: Treat the cells with various concentrations of the morpholinyl nitrobenzoic acid.

-

Lysis and Reporter Measurement: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: Normalize the reporter activity to a control and identify pathways that are significantly up- or down-regulated.

-

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Mode of Inhibition |

| MNA-1 | Target X Kinase | 2.5 | ATP-Competitive |

| MNA-1 | Target Y Phosphatase | > 100 | No Inhibition |

Table 2: Hypothetical Signaling Pathway Modulation

| Pathway | Reporter Gene | Fold Change (at 10 µM MNA-1) | p-value |

| NF-κB | 5x-κB-Luc | -3.2 | < 0.01 |

| AP-1 | AP-1-Luc | -1.1 | > 0.05 |

| Akt | SRE-Luc | +2.8 | < 0.01 |

Conclusion and Future Directions

The morpholinyl nitrobenzoic acid scaffold presents a compelling starting point for further investigation. The limited existing data on its antimicrobial activity, combined with the well-established pharmacology of nitroaromatic compounds, provides a strong foundation for the research program outlined in this guide. By systematically applying the unbiased target identification and rigorous validation protocols described herein, the scientific community can move closer to understanding the full therapeutic potential of this enigmatic class of molecules. The elucidation of their mechanism of action will be a critical step in translating this potential into tangible clinical applications.

References

-

Glowacka, A., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]

-

Somashekhar, M., et al. (2016). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel 5-[4(Morpholin-4-Yl) Phenyl] 1,3,4 Oxadiazole 2-Yl Sulphonyl Acetohydrazide Derivatives. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

-

de Oliveira, R.B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

- Carr, G. A. (1986). Preservative compositions employing anti-microbial morpholine derivatives. Google Patents.

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Creative Diagnostics. Available at: [Link]

- Grosvenor, W. M. (1923). Process for making nitrobenzoic acid and intermediates. Google Patents.

-

Glowacka, A., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. ResearchGate. Available at: [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

-

Giles, G.I., et al. (2017). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. Available at: [Link]

- Reddy, M. S., et al. (2008). Process for preparing quinazoline derivatives. Google Patents.

-

QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. Available at: [Link]

- Emerson, W. S., & Heimsch, R. A. (1954). Preparation of 2-and 4-nitrobenzoic acid. Google Patents.

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

-

Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. Available at: [Link]

-

Li, Y., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. PubMed. Available at: [Link]

-

Kanoh, N. (2014). Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]

-

Wisdomlib. (2025). Nitroaromatic compounds: Significance and symbolism. Wisdomlib. Available at: [Link]

-

AnyGenes®. (n.d.). Analyze cell signaling pathways with AnyGenes® qPCR arrays. AnyGenes®. Available at: [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

-

ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds. ResearchGate. Available at: [Link]

-

Wang, B., et al. (2021). Signaling Pathway Analysis and Downstream Genes Associated with Disease Resistance Mediated by GmSRC7. MDPI. Available at: [Link]

-

Medina-Franco, J.L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Available at: [Link]

-

Medina-Franco, J.L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

-

Sadowski, Z., & Szelag, H. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. IntechOpen. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. wisdomlib.org [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. svedbergopen.com [svedbergopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

- 11. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 12. Cell Signaling Pathways | Thermo Fisher Scientific - HK [thermofisher.com]

The Strategic Utility of 5-(Morpholin-4-yl)-2-nitrobenzoic Acid in Modern Drug Discovery: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount to accelerating drug discovery pipelines. The morpholine moiety, in particular, is a well-established constituent of numerous approved therapeutics, prized for its ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid, synthetically tractable anchor for molecular elaboration. When integrated into the versatile framework of a nitrobenzoic acid, the resulting intermediate, 5-(Morpholin-4-yl)-2-nitrobenzoic acid , emerges as a highly valuable building block. This guide provides an in-depth technical overview of its synthesis, critical downstream transformations, and strategic applications, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and illustrate the logical flow from this intermediate to complex heterocyclic scaffolds of therapeutic interest.

Introduction: The Morpholine and Nitroaromatic Synergy

The morpholine ring is a cornerstone in drug design, often employed to imbue candidate molecules with favorable physicochemical and metabolic properties. Its presence can mitigate excessive lipophilicity, introduce a hydrogen bond acceptor, and confer metabolic stability, all of which are critical for oral bioavailability and a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

The 5-(Morpholin-4-yl)-2-nitrobenzoic acid scaffold strategically positions this beneficial group on a nitroaromatic core. The nitro group, a powerful electron-withdrawing entity, serves two primary functions: it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the synthesis of the intermediate itself, and it acts as a synthetic handle for reduction to a primary amine. This subsequent amine is a crucial functional group for a vast array of coupling and cyclization reactions, making the overall structure a linchpin for building molecular complexity.

Physicochemical Properties and Sourcing

A thorough understanding of the physical and chemical properties of a key intermediate is fundamental to its effective use.

| Property | Value | Source/CAS Number |

| IUPAC Name | 5-(Morpholin-4-yl)-2-nitrobenzoic acid | |

| CAS Number | 333983-36-7 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O₅ | [2] |

| Molecular Weight | 252.23 g/mol | [2] |

| Appearance | Typically a yellow to orange solid | Supplier Data |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), limited solubility in water | General Knowledge |

Sourcing: 5-(Morpholin-4-yl)-2-nitrobenzoic acid is commercially available from various chemical suppliers. For laboratory-scale research, it is often most practical to purchase the compound directly. However, for large-scale applications or when custom modifications are required, an efficient in-house synthesis is necessary.

Synthesis of 5-(Morpholin-4-yl)-2-nitrobenzoic acid

The most direct and common route to this intermediate is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages an electron-deficient aromatic ring, activated by the ortho-nitro group, to facilitate the displacement of a leaving group (typically a halogen) by the secondary amine of morpholine.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the reaction of a suitable 5-halo-2-nitrobenzoic acid with morpholine. The electron-withdrawing nitro group, positioned ortho to the leaving group, is critical as it stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction. The choice of solvent and base is also important for reaction efficiency.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[3][4] The following protocol is adapted from a similar reported procedure for the synthesis of a related compound and has been optimized for this specific transformation.[3]

Reaction: 5-Chloro-2-nitrobenzoic acid with Morpholine

-

Materials:

-

5-Chloro-2-nitrobenzoic acid (1.0 eq)

-

Morpholine (2.5 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Microwave synthesis vial with a magnetic stir bar

-

-

Procedure:

-

To a microwave synthesis vial, add 5-chloro-2-nitrobenzoic acid (e.g., 1.00 g, 4.96 mmol).

-

Add the solvent (e.g., 10 mL of DMF).

-

Add morpholine (e.g., 1.08 mL, 12.4 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-160 °C) for a specified time (e.g., 20-30 minutes). Reaction progress can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into a beaker containing water (e.g., 50 mL).

-

Acidify the mixture with 1M HCl until the pH is approximately 2-3. This will protonate the carboxylate and precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water to remove any residual salts.

-

Dry the product under vacuum to yield 5-(Morpholin-4-yl)-2-nitrobenzoic acid.

-

-

Expert Insights: The use of an excess of morpholine serves both as a reactant and a base to neutralize the HCl formed during the reaction. Microwave heating dramatically reduces the reaction time from several hours (with conventional heating) to minutes.[3] The choice of a high-boiling polar aprotic solvent like DMF or DMSO is crucial for reaching the required reaction temperatures under microwave conditions.

Purification and Characterization

The crude product obtained from the synthesis is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) is typically effective.

Characterization:

-

¹H NMR: The spectrum should show characteristic peaks for the morpholine protons (typically two triplets around 3.3-3.9 ppm) and the aromatic protons.

-

¹³C NMR: The spectrum will display signals for the morpholine carbons, the aromatic carbons, and the carboxyl carbon. The carbon attached to the nitro group will be significantly downfield.[5][6]

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Key Transformation: Reduction to 2-Amino-5-(morpholin-4-yl)benzoic Acid

The synthetic utility of 5-(Morpholin-4-yl)-2-nitrobenzoic acid is most powerfully demonstrated by the reduction of its nitro group to a primary amine. This transformation yields 2-amino-5-(morpholin-4-yl)benzoic acid , a versatile bifunctional intermediate for the construction of a wide range of heterocyclic systems.

Reaction Principle: Catalytic Hydrogenation

Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro groups.[7] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The hydrogen can be supplied as H₂ gas or through transfer hydrogenation from a donor molecule like hydrazine or ammonium formate. This method is generally high-yielding and produces clean products.

Detailed Experimental Protocol: Catalytic Hydrogenation with Pd/C and H₂

This protocol is a standard and reliable method for the reduction of nitroaromatic compounds.[8][9]

-

Materials:

-

5-(Morpholin-4-yl)-2-nitrobenzoic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% catalyst loading)

-

Methanol or Ethanol as solvent

-

Hydrogen gas (H₂)

-

Parr shaker or a similar hydrogenation apparatus

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 5-(Morpholin-4-yl)-2-nitrobenzoic acid (e.g., 1.00 g, 3.96 mmol) in a suitable solvent like methanol (e.g., 20 mL).

-

Carefully add 10% Pd/C (e.g., 50-100 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 bar).

-

Agitate the mixture at room temperature. The reaction is typically exothermic, and some cooling may be required for larger scale reactions.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

-

Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-(morpholin-4-yl)benzoic acid.

-

-

Expert Insights: The catalyst can be pyrophoric, especially after the reaction, so it should be handled with care and preferably kept wet. The choice of solvent is important; alcohols are commonly used as they are good solvents for both the starting material and the product. The product, an amino acid, can be zwitterionic and may require careful pH adjustment for complete dissolution or precipitation during workup.

Purification and Characterization of the Amino Acid

The crude product can often be used directly in the next step. If purification is needed, it can be achieved by recrystallization or by acid-base extraction.

Characterization of 2-amino-5-(morpholin-4-yl)benzoic acid:

-

¹H and ¹³C NMR: The spectra will show the disappearance of the signals corresponding to the nitro-substituted aromatic ring and the appearance of new signals in the aromatic region, indicative of the presence of the electron-donating amino group. The amino protons will also be visible in the ¹H NMR spectrum.

-

IR Spectroscopy: The characteristic symmetric and asymmetric stretching bands of the nitro group (around 1530 and 1350 cm⁻¹) will disappear, and new N-H stretching bands for the primary amine will appear (around 3300-3500 cm⁻¹).

Application in Heterocycle Synthesis: The Gateway to Quinazolinones

2-Amino-5-(morpholin-4-yl)benzoic acid is an excellent precursor for the synthesis of quinazolinones, a class of fused heterocycles that are prevalent in many biologically active compounds and approved drugs.[10][11] The general synthesis involves the condensation of the anthranilic acid derivative with a one-carbon source.

Reaction Principle: Condensation and Cyclization

The synthesis of a 7-morpholinyl-quinazolin-4-one can be achieved by reacting 2-amino-5-(morpholin-4-yl)benzoic acid with an appropriate reagent that provides the C2 carbon of the quinazolinone ring. A common and straightforward method is the reaction with formamide, which serves as both the carbon source and the solvent.

Example Protocol: Synthesis of 7-(Morpholin-4-yl)quinazolin-4(3H)-one

-

Materials:

-

2-Amino-5-(morpholin-4-yl)benzoic acid (1.0 eq)

-

Formamide

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-(morpholin-4-yl)benzoic acid (e.g., 500 mg, 2.25 mmol).

-

Add an excess of formamide (e.g., 5 mL).

-

Heat the mixture to a high temperature (e.g., 160-180 °C) for several hours (e.g., 4-8 hours).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to obtain the desired quinazolinone.

-

-

Expert Insights: This one-pot procedure is highly efficient for the synthesis of unsubstituted quinazolinones at the 2-position. For the synthesis of 2-substituted quinazolinones, other reagents such as orthoesters or acid chlorides followed by cyclization can be used.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic pathways discussed, the following diagrams illustrate the key transformations.

Caption: Synthesis of the core intermediate via microwave-assisted SNAr.

Caption: Synthetic utility in the path to quinazolinone scaffolds.

Conclusion

5-(Morpholin-4-yl)-2-nitrobenzoic acid is a strategically designed chemical intermediate that offers significant advantages in the synthesis of complex molecules for drug discovery. Its preparation is straightforward, and the subsequent reduction of the nitro group provides a gateway to a rich variety of heterocyclic structures, most notably quinazolinones. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.

References

-

(No author given). (n.d.). 2-Amino-5-fluorobenzoic acid. ResearchGate. Retrieved from [Link]

-

(No author given). (2017). Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. MDPI. Retrieved from [Link]

-

American Elements. (n.d.). 2-Amino-5-morpholinobenzoic Acid. Retrieved from [Link]

-

Hernández-Campos, A., et al. (2016). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Bentham Science. Retrieved from [Link]

-

(No author given). (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Retrieved from [Link]

-

Machado, O. L., et al. (1993). Purification, physicochemical characterization and N-terminal-amino acid sequence of a phospholipase A2 from Bothrops jararaca venom. Brazilian Journal of Medical and Biological Research. Retrieved from [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid. Retrieved from [Link]

-

(No author given). (2015). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Retrieved from [Link]

-

(No author given). (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Retrieved from [Link]

-

(No author given). (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. NIH. Retrieved from [Link]

-

(No author given). (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

(No author given). (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Springer. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

(No author given). (1985). Purification and characterization of two isoforms of Acanthamoeba profilin. PMC. Retrieved from [Link]

-

(No author given). (2015). Self Assembled Material of Palladium Nano-particles and Thiacalix[3]arene Cd(II) Complex as Efficient Catalyst for Nitro-phenol Reduction - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

(No author given). (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. Retrieved from [Link]

-

(No author given). (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. MDPI. Retrieved from [Link]

- (No author given). (n.d.). Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. Google Patents.

-

(No author given). (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

-

(No author given). (n.d.). Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Retrieved from [Link]

-

(No author given). (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. SciSpace. Retrieved from [Link]

-

(No author given). (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Retrieved from [Link]

- (No author given). (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.

-

(No author given). (n.d.). Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. americanelements.com [americanelements.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinone synthesis [organic-chemistry.org]

A Guide to Nitro Compounds in Drug Discovery: From Bench to Bedside

This guide provides an in-depth exploration of the role of nitro-containing compounds in modern drug discovery. We will delve into the core chemical principles that govern their activity, survey their therapeutic applications, confront the challenges of their toxicity, and provide validated protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of this potent chemical class.

Part 1: The Nitro Group - A Double-Edged Sword in Medicinal Chemistry

The nitro group (-NO₂) is often viewed with a certain degree of apprehension in the pharmaceutical industry, frequently flagged as a "structural alert" due to concerns about potential toxicity and mutagenicity. However, this perception belies its critical role in a number of highly successful and life-saving therapeutics. The key to understanding nitro drugs lies in recognizing their function not as static pharmacophores, but as latent reactive entities. They are, in essence, prodrugs that are activated under specific biological conditions.

The potent electron-withdrawing nature of the nitro group is central to its function. This property deactivates aromatic rings towards electrophilic substitution but, more importantly, it lowers the reduction potential of the molecule. This makes the nitro group susceptible to enzymatic reduction within biological systems, a process that is the cornerstone of its therapeutic action and, paradoxically, its toxicity.

Mechanism of Action: The Reductive Activation Cascade

The journey from an inert nitro-prodrug to a cytotoxic agent is a multi-step process of reductive activation, primarily carried out by a class of enzymes known as nitroreductases . These enzymes are found in both host (mammalian) and microbial (bacterial, parasitic) cells. The therapeutic window for many nitro drugs is carved out by the differential expression or efficiency of these enzymes between the target pathogen and the host.

The activation cascade proceeds as follows:

-

One-Electron Reduction: The nitro group (R-NO₂) accepts an electron to form a nitro radical anion (R-NO₂⁻). This is often a reversible step. In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent compound and producing a superoxide radical (O₂⁻), leading to oxidative stress. This is a key mechanism for drugs like nifurtimox.

-

Further Reduction: The nitro radical anion is further reduced to the nitroso (R-NO) and then to the highly reactive hydroxylamine (R-NHOH) intermediate.

-

Cellular Havoc: The hydroxylamine species is frequently the ultimate toxicant. This electrophilic intermediate can covalently modify and damage critical cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.

-

Final Product: The cascade can terminate with the formation of the fully reduced, and typically non-toxic, amino compound (R-NH₂).

This pathway highlights a critical concept: the therapeutic effect is not from the drug itself, but from the reactive intermediates formed during its metabolism.

Caption: The general pathway for the bioreductive activation of nitro compounds.

Part 2: A Survey of Nitro-Based Therapeutics

The principle of selective activation has been successfully applied across a range of diseases, particularly in infectious diseases where differences between microbial and mammalian metabolism can be exploited.

| Drug | Class | Primary Indication | Year of First Approval | Core Mechanism of Activation |

| Metronidazole | Nitroimidazole | Anaerobic bacterial & protozoal infections | 1960 | Reductive activation by pyruvate-ferredoxin oxidoreductase (PFOR) system in anaerobes. |

| Nitrofurantoin | Nitrofuran | Urinary Tract Infections (UTIs) | 1953 | Activated by bacterial flavin reductases, leading to broad damage of ribosomal proteins and DNA. |

| Benznidazole | Nitroimidazole | Chagas Disease (T. cruzi) | 1970s | Reductive activation by a unique parasitic Type I nitroreductase (NTR), leading to oxidative stress. |

| Delamanid | Nitroimidazole | Multi-Drug Resistant Tuberculosis (MDR-TB) | 2014 | Activated by the mycobacterial F420-dependent nitroreductase (Ddn), inhibiting mycolic acid synthesis. |

| Pretomanid | Nitroimidazole | Extensively Drug-Resistant Tuberculosis (XDR-TB) | 2019 | Similar to Delamanid, activated by the Ddn enzyme, leading to nitric oxide release and respiratory poisoning. |

Application in Oncology: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of severe oxygen deficiency known as hypoxia. These hypoxic zones are resistant to radiation and conventional chemotherapy. This unique microenvironment, however, is rich in nitroreductase activity. This has led to the development of nitro compounds as Hypoxia-Activated Prodrugs (HAPs). The concept is elegantly simple: design an inert nitro-prodrug that circulates harmlessly in the body but, upon diffusing into a hypoxic tumor, is reduced by local nitroreductases into a potent cytotoxin, killing the cancer cells from within. While early candidates like Tirapazamine ultimately failed in late-stage trials, the principle remains a compelling and active area of cancer research.

Part 3: Confronting Toxicity - A Medicinal Chemist's Challenge

The primary hurdle in developing nitro-based drugs is managing their potential for toxicity, which stems from the same reductive activation that provides their therapeutic effect.

-

Genotoxicity & Mutagenicity: The highly reactive hydroxylamine and nitroso intermediates can directly bind to DNA, forming adducts that can lead to mutations. The Ames test, a bacterial reverse mutation assay, is a standard and mandatory screen for all new nitro compounds. A positive Ames test is often a significant barrier to further development.

-

Host Cell Toxicity: If a compound's redox potential is too high (i.e., it is too easily reduced), it can be activated by mammalian nitroreductases (e.g., DT-diaphorase), leading to off-target toxicity.

-

Methemoglobinemia: Some nitroaromatic compounds can lead to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot bind oxygen.

Strategies for De-risking Nitro Compounds

The goal of the medicinal chemist is to create a molecule that is preferentially activated only in the target cell or tissue. This is achieved by carefully tuning the molecule's physicochemical properties.

-

Modulating Redox Potential: The ease of reduction is the most critical parameter. By adding electron-donating or electron-withdrawing groups elsewhere on the molecule, the redox potential can be fine-tuned. The aim is to create a compound that is a poor substrate for host enzymes but an excellent substrate for the target pathogen's specific nitroreductases.

-